molecular formula C21H24N4O4S3 B2913815 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide CAS No. 613225-62-0

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide

Cat. No. B2913815
CAS RN: 613225-62-0
M. Wt: 492.63
InChI Key: CCZIYPNQXLYGLD-ATVHPVEESA-N
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Description

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide is a useful research compound. Its molecular formula is C21H24N4O4S3 and its molecular weight is 492.63. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Research into thiazolidinone derivatives, similar to the compound , has shown significant antiproliferative activity against various human cancer cell lines, including HeLa cells (cervical cancer), HT-29 cells (colon cancer), MCF-7 cells (breast cancer), and HepG-2 cells (liver cancer). These findings highlight the potential of these compounds in cancer research, particularly in the development of new anticancer agents (Chandrappa et al., 2008).

Application in Solar Cells

Certain derivatives, such as 5-methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer, have been utilized as novel and universal redox couples in dye-sensitized and quantum-dot sensitized solar cells. These compounds offer a low-cost and easily processable alternative to conventional electrolytes, showing improved redox behavior and contributing to the enhancement of power conversion efficiency in solar cells (Rahman et al., 2018).

Antibacterial Activity

Thiadiazole derivatives have demonstrated high degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. This indicates their potential as lead compounds for developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Gadad et al., 2000).

VEGFR-2 Inhibition

Sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety have shown promising results as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a target for cancer therapy. Compounds exhibiting VEGFR-2 inhibition activity suggest a potential pathway for the development of novel anticancer therapies, particularly in targeting tumor angiogenesis (Ghorab et al., 2016).

Corrosion Inhibition

Thiazolidinedione derivatives have been explored for their role in corrosion inhibition, particularly for protecting mild steel in acidic environments. These compounds show potential for application in industrial settings, where corrosion resistance is crucial (Yadav et al., 2015).

properties

IUPAC Name

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S3/c1-13-23-24-20(31-13)22-18(26)7-5-4-6-10-25-19(27)17(32-21(25)30)12-14-8-9-15(28-2)16(11-14)29-3/h8-9,11-12H,4-7,10H2,1-3H3,(H,22,24,26)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZIYPNQXLYGLD-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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